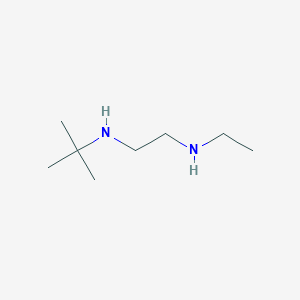

N-tert-Butyl-N'-ethyl ethylenediamine

Übersicht

Beschreibung

“N-tert-Butyl-N’-ethyl ethylenediamine” is a biochemical compound used in proteomics research . It is a primary and secondary intermediate and is also used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of “N-tert-Butyl-N’-ethyl ethylenediamine” is C8H20N2, and its molecular weight is 144.26 . A related compound, N,N’-di-t-Butylethylenediamine, has a molecular formula of C10H24N2 and a molecular weight of 172.3110 .Wissenschaftliche Forschungsanwendungen

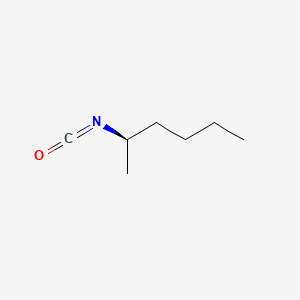

Synthesis of Thyronamine Derivatives

N-tert-Butyl-N’-ethyl ethylenediamine: is utilized in the synthesis of thyronamine derivatives . Thyronamines are decarboxylated and deiodinated metabolites of thyroid hormones, which have significant physiological effects, including rapid metabolic rate reduction. The compound’s role in synthesizing these derivatives is crucial due to its ability to introduce a protected amine group that can be further manipulated chemically.

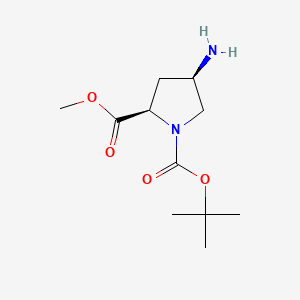

Preparation of Carbamic Acid Esters

This compound is also employed in preparing (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester . This reaction involves carbon disulfide and is a key step in producing various pharmaceuticals and agrochemicals. The tert-butyl group serves as a protecting group that can be removed later in the synthesis process.

Oligonucleotide Synthesis

In the field of genetic research, N-tert-Butyl-N’-ethyl ethylenediamine is used in oligonucleotide synthesis . Oligonucleotides are short DNA or RNA molecules that are essential for various applications, including PCR, DNA sequencing, and as molecular probes. The compound aids in the synthesis by providing a stable backbone to which nucleotides can be added.

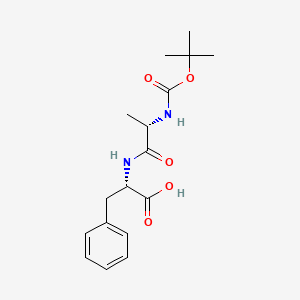

Peptide Synthesis

Similarly, it plays a role in peptide synthesis . Peptides are short chains of amino acids that are the building blocks of proteins. In synthetic biology and drug development, peptides are synthesized for research purposes or therapeutic use. The compound’s protected amine group is valuable for forming peptide bonds without unwanted side reactions.

Cross-linking Reagent in Polymer Chemistry

N-tert-Butyl-N’-ethyl ethylenediamine: acts as a cross-linking reagent in polymer chemistry . Cross-linking enhances the properties of polymers, making them more stable and resistant to chemicals and heat. The compound can introduce cross-links between polymer chains, thus modifying the material’s characteristics.

Component in Liquid Chromatography

Lastly, it is used as a component in liquid chromatography . In this application, the compound can be part of the stationary phase or the eluent. Its chemical properties help in the separation of substances based on their interaction with the compound, which is critical in analytical chemistry for identifying and quantifying components of a mixture.

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by N-tert-Butyl-N’-ethyl ethylenediamine are currently unknown The compound could potentially influence a variety of pathways, given its complex structure and potential for diverse interactions

Result of Action

The molecular and cellular effects of N-tert-Butyl-N’-ethyl ethylenediamine’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the subsequent changes in cellular functions.

Eigenschaften

IUPAC Name |

N'-tert-butyl-N-ethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-5-9-6-7-10-8(2,3)4/h9-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREKOMBGZSSZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428259 | |

| Record name | N-tert-Butyl-N'-ethyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-N'-ethyl ethylenediamine | |

CAS RN |

886500-74-9 | |

| Record name | N-tert-Butyl-N'-ethyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)

![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)

![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)

![4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B1599521.png)